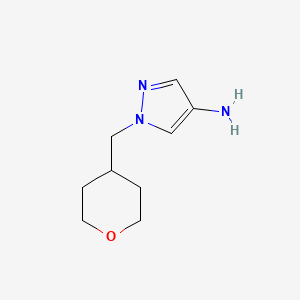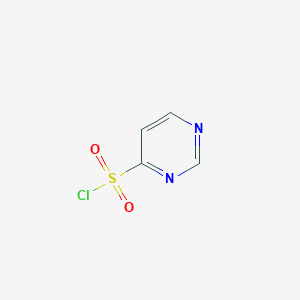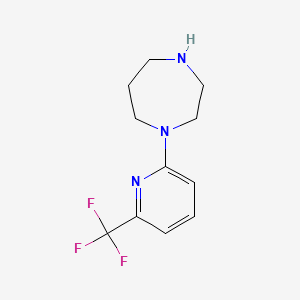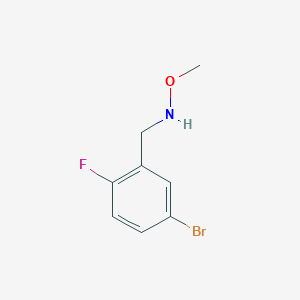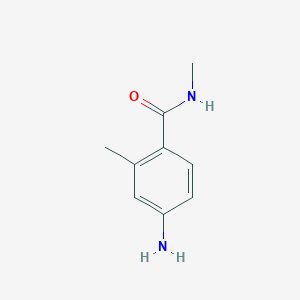
4-氨基-N,2-二甲基苯甲酰胺
描述
4-Amino-n,2-dimethylbenzamide is a chemical compound with the molecular formula C9H12N2O. It is a derivative of benzamide, characterized by the presence of an amino group and two methyl groups attached to the benzene ring. This compound is typically found as a colorless to pale yellow crystalline solid or powder. It is sparingly soluble in water but can dissolve in various organic solvents such as ethanol, chloroform, and dimethylformamide .
科学研究应用
4-Amino-n,2-dimethylbenzamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: It serves as a precursor for the development of pharmaceutical agents.
Industry: The compound is utilized in the production of dyes and agrochemicals.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-n,2-dimethylbenzamide can be achieved through several methods. One common approach involves the reduction of 2-nitro-N,N-dimethylbenzamide using a suitable reducing agent such as hydrogen gas in the presence of a palladium catalyst. The reaction is typically carried out under mild conditions, with the temperature maintained around 25-30°C .
Another method involves the direct condensation of carboxylic acids with amines. In this case, isatoic anhydride is reacted with dimethylamine to produce the desired benzamide derivative. This method is advantageous due to its simplicity and high yield .
Industrial Production Methods
Industrial production of 4-Amino-n,2-dimethylbenzamide often employs optimized synthetic routes to enhance yield and reduce production costs. The use of advanced catalysts and reaction conditions, such as ultrasonic irradiation, can significantly improve the efficiency of the synthesis process .
化学反应分析
Types of Reactions
4-Amino-n,2-dimethylbenzamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group in precursor compounds can be reduced to form the amino group.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the amino and methyl groups influence the reactivity of the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is frequently used.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under controlled conditions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Conversion of nitro groups to amino groups.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
作用机制
The mechanism of action of 4-Amino-n,2-dimethylbenzamide involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. For instance, it may act on cyclooxygenase enzymes, similar to nonsteroidal anti-inflammatory drugs, to exert anti-inflammatory effects .
相似化合物的比较
Similar Compounds
- 2-Aminobenzamide
- Procainamide (4-amino-N-[2-(diethylamino)ethyl] benzamide)
Comparison
4-Amino-n,2-dimethylbenzamide is unique due to the presence of both an amino group and two methyl groups on the benzene ring. This structural feature influences its reactivity and biological activity. Compared to 2-Aminobenzamide, which lacks the methyl groups, 4-Amino-n,2-dimethylbenzamide exhibits different chemical and biological properties. Procainamide, another similar compound, is used as a fluorescent tag and has enhanced fluorescence and ionization performance .
属性
IUPAC Name |
4-amino-N,2-dimethylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c1-6-5-7(10)3-4-8(6)9(12)11-2/h3-5H,10H2,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYYYOWSDHHJLSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N)C(=O)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![tert-butyl N-[4-(cyanomethyl)phenyl]carbamate](/img/structure/B1398979.png)
